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Compound of Interest

Compound Name: 3',5"-Dideoxythymidine
CAS No.: 29108-89-2
Cat. No.: B1256559

Get Quote

Executive Summary

3',5'-Dideoxythymidine (3',5'-ddT) is a structural analog of thymidine lacking hydroxyl groups
at both the 3' and 5' positions of the ribose sugar. Unlike the chain-terminating antiretroviral
2',3'-dideoxythymidine (2',3'-ddT), which retains a 5'-OH for phosphorylation, 3',5-ddT is
chemically inert to kinase activity and highly hydrophobic.

This guide characterizes the ESI-MS/MS fragmentation behavior of 3',5-ddT (MW 210.23 Da),
contrasting it with its clinically relevant analogs: Thymidine (dT) and 2',3'-Dideoxythymidine
(2',3'-ddT). The absence of the 5'-hydroxymethyl group in 3',5'-ddT fundamentally alters its
fragmentation kinetics, eliminating characteristic water losses and shifting the sugar moiety's
mass signature.

Mechanistic Fragmentation Analysis
lonization and Protonation
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In positive electrospray ionization (ESI+), all three analogs form singly charged protonated
molecular ions

. The protonation site is consistently the O4 or N3 position of the thymine base, which
possesses higher proton affinity than the ether oxygen of the sugar.

Primary Dissociation Pathway: Glycosidic Bond
Cleavage

The dominant fragmentation pathway for all thymidine analogs is the cleavage of the

-glycosidic bond between the base (N1) and the sugar (C1"). This is a charge-remote
fragmentation driven by the stability of the resulting base ion.

o Pathway A (Base lon Formation): The positive charge remains on the thymine base,
generating the

ion at m/z 127. This is the base peak (100% intensity) for all three analogs.

o Pathway B (Sugar lon Formation): The charge remains on the sugar moiety, generating an
oxocarbenium ion. The mass of this ion is the primary discriminator between the analogs.

Structural Specificity of 3',5'-ddT
The 3',5'-ddT molecule (C

H

N

O

) lacks the exocyclic

group found in standard nucleosides.

e Mass Shift: The loss of two oxygen atoms relative to thymidine results in a precursor mass
shift of -32 Da.

o Suppressed Neutral Loss: Unlike Thymidine and 2',3'-ddT, 3',5'-ddT cannot undergo the
characteristic loss of water (
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, -18 Da) from the sugar moiety because it lacks free hydroxyl groups.

Comparative Fragmentation Data

The following table summarizes the diagnostic ions for differentiating 3',5'-ddT from its analogs.

Table 1: MS/MS Fragmentation Comparison (ESI+, Low Collision Energy)

— Dominant Diagnosti Neutral
ructure
Analyte i MW (Da) Precursor Fragment ¢ Sugar Loss
ote
(Base) lon (Sugar)

Thymidine 3'-OH, 5'-

242.23 243.1 127.05 117.05 116 Da
(dT) OH
2',3-ddT 3-H,5-0O0H 226.23 227.1 127.05 101.06 100 Da
3.,5'-ddT 3'-H, 5'-H 210.23 2111 127.05 85.06 84 Da

Note: The "Sugar lon" represents the furanosyl cation formed after glycosidic cleavage. The
shift from 117

101
85 corresponds exactly to the sequential loss of oxygen atoms (16 Da).

Fragmentation Pathway Visualization[1]

The following diagram illustrates the mechanistic divergence between the standard 2',3'-ddT
and the fully dideoxygenated 3',5'-ddT.
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Figure 1: Comparative fragmentation pathways. Note the absence of water loss and the mass-
shifted sugar ion for 3',5'-ddT.

Experimental Protocol: Differentiation Workflow

To unambiguously identify 3',5'-ddT in complex matrices (e.g., metabolic stability assays), use
the following LC-MS/MS workflow. This protocol ensures separation from isobaric impurities.

Method Parameters|2][3]

e Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 um. Rationale: 3',5'-
ddT is significantly more hydrophobic than dT or 2',3'-ddT due to the loss of -OH groups,
requiring high organic content for elution.

e Mobile Phase:
o A:0.1% Formic Acid in Water
o B:0.1% Formic Acid in Acetonitrile
o Gradient: 5% B to 95% B over 5 minutes. 3',5'-ddT will elute significantly later than 2',3'-ddT.

o MS Detection: Positive Mode (ESI+), MRM (Multiple Reaction Monitoring).
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Decision Logic for Identification

Sample Injection
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Figure 2: Logical workflow for confirming 3',5'-ddT identity using precursor and product ion
specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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